tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
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Overview
Description
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group and an oxazoline ring
Preparation Methods
The synthesis of tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate typically involves multiple steps:
Formation of the oxazoline ring: This can be achieved by reacting 4-methoxybenzaldehyde with an appropriate amine and an acid catalyst to form the oxazoline intermediate.
Introduction of the tert-butyl carbamate group: The oxazoline intermediate is then reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form an amine.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazoline ring and tert-butyl carbamate group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can be compared with similar compounds such as:
tert-butyl N-{[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions.
tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate: This compound has a methyl group instead of a methoxy group, which can influence its chemical properties and applications.
Properties
IUPAC Name |
tert-butyl N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)21-15(19)17-10-13-9-14(18-22-13)11-5-7-12(20-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCCJCLSMDFLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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